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  • Product: 5-Bromo-4-phenyl-1,2-oxazole
  • CAS: 1781624-27-8

Core Science & Biosynthesis

Foundational

Spectroscopic data for 5-Bromo-4-phenyl-1,2-oxazole

An In-depth Technical Guide to the Spectroscopic Data of 5-Bromo-4-phenyl-1,2-oxazole Audience: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive analysis...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Data of 5-Bromo-4-phenyl-1,2-oxazole

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 5-Bromo-4-phenyl-1,2-oxazole, a heterocyclic compound of interest in synthetic and medicinal chemistry. The isoxazole scaffold is a key structural motif in numerous pharmacologically active agents, making the unambiguous characterization of its derivatives crucial for research and development.[1][2][3] This document, structured from the perspective of a Senior Application Scientist, offers an in-depth interpretation of expected outcomes from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By synthesizing data from analogous structures and first principles, this guide explains the causality behind spectral features, providing a self-validating framework for researchers aiming to synthesize or identify this specific molecule.

Molecular Structure and Core Properties

5-Bromo-4-phenyl-1,2-oxazole possesses a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms, substituted with a phenyl group at the C4 position and a bromine atom at the C5 position. This substitution pattern dictates the electronic environment of the molecule, which is directly reflected in its spectroscopic signatures.

  • Molecular Formula: C₉H₆BrNO

  • Molecular Weight: 224.06 g/mol

  • Core Scaffold: 1,2-Oxazole (Isoxazole)

Caption: Molecular structure of 5-Bromo-4-phenyl-1,2-oxazole.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy is a primary tool for confirming the identity and purity of organic molecules by probing the environment of hydrogen nuclei. For 5-Bromo-4-phenyl-1,2-oxazole, the spectrum is expected to be relatively simple and highly diagnostic.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Record the spectrum on a 400 MHz or higher field NMR spectrometer. A standard single-pulse experiment is sufficient.

  • Processing: Process the resulting Free Induction Decay (FID) with an appropriate line broadening factor and perform phase and baseline corrections.

Data Interpretation and Expected Spectrum

The ¹H NMR spectrum will feature two distinct regions: the aromatic region for the phenyl protons and a downfield singlet for the lone proton on the isoxazole ring.

Caption: Proton assignments for 5-Bromo-4-phenyl-1,2-oxazole.

  • Isoxazole Proton (H3): The most characteristic signal is the proton at the C3 position. Being adjacent to the electronegative oxygen and nitrogen atoms of the ring, this proton is significantly deshielded and is expected to appear as a sharp singlet (no adjacent protons for coupling) in the range of δ 8.3-8.6 ppm . The exact position can be influenced by the solvent.

  • Phenyl Protons: The five protons of the phenyl ring will resonate in the aromatic region, typically between δ 7.3-7.8 ppm . Due to free rotation around the C4-C(ipso) bond, they will likely appear as a complex, overlapping multiplet. A higher field spectrometer might resolve them into three distinct signals:

    • ortho-Protons (2H): Expected to be the most downfield of the phenyl signals due to proximity to the heterocyclic ring.

    • meta-Protons (2H): Resonating at an intermediate chemical shift.

    • para-Proton (1H): Typically the most upfield of the phenyl signals.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~ 8.45Singlet (s)1HIsoxazole C3-H
~ 7.50 - 7.70Multiplet (m)5HPhenyl Cₐᵣ-H

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides critical information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, allowing for a complete structural map.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring sufficient concentration (20-50 mg in 0.6 mL of solvent is ideal).

  • Data Acquisition: Record the spectrum on a 100 or 125 MHz NMR spectrometer using a proton-decoupled pulse sequence to ensure each carbon appears as a singlet.

  • Processing: Standard Fourier transformation and processing are applied.

Data Interpretation and Expected Spectrum

A total of 9 distinct carbon signals are expected, corresponding to the 9 carbon atoms in the molecule.

  • Isoxazole Carbons:

    • C5 (C-Br): The carbon atom bonded to bromine (C5) will be significantly influenced by the halogen's electronegativity and heavy atom effect. Based on data for similar 4-bromoisoxazoles where the C-Br signal appears around 89 ppm, a similar upfield shift is anticipated for C5 in this isomer.[4] We predict this quaternary carbon to be in the range of δ 90-95 ppm .

    • C4 (C-Ph): This quaternary carbon, bearing the phenyl group, will appear further downfield.

    • C3 (CH): This carbon, bonded to the only proton on the ring, will be downfield due to the neighboring heteroatoms.

  • Phenyl Carbons: Four signals are expected for the phenyl group: one for the ipso-carbon, one for the two ortho-carbons, one for the two meta-carbons, and one for the para-carbon.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ ppm)AssignmentNotes
~ 168-172C3CH on the isoxazole ring.
~ 158-162C4Quaternary carbon attached to the phenyl group.
~ 90-95C5Quaternary carbon attached to bromine.[4]
~ 128-132Cₐᵣ (ipso)Quaternary phenyl carbon.
~ 129.5Cₐᵣ (ortho/meta)Phenyl CH carbons.
~ 129.0Cₐᵣ (para)Phenyl CH carbon.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high precision.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound (in a solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or through a coupled chromatography system (GC-MS or LC-MS).

  • Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) for HRMS or Electron Ionization (EI) for GC-MS.[5]

  • Analysis: Analyze the ions in a mass analyzer (e.g., Time-of-Flight, TOF, or Quadrupole).

Data Interpretation and Expected Spectrum
  • Molecular Ion Peak: The most critical feature is the molecular ion peak ([M]⁺ or [M+H]⁺). Due to the presence of bromine, this will appear as a characteristic doublet. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the spectrum will show two peaks of almost equal intensity: one for the molecule containing ⁷⁹Br (M) and one for the molecule containing ⁸¹Br (M+2). This isotopic signature is a definitive confirmation of a single bromine atom in the structure.

  • High-Resolution Data: HRMS will provide the exact mass, which can be used to confirm the elemental formula.

    • Calculated exact mass for C₉H₆⁷⁹BrNO: 222.9684

    • Calculated exact mass for C₉H₆⁸¹BrNO: 224.9663

  • Fragmentation: Under EI conditions, predictable fragmentation of the isoxazole ring occurs.[6] Key fragmentation pathways include the loss of the bromine atom, cleavage of the N-O bond, and loss of CO, leading to characteristic daughter ions.

M [C₉H₆BrNO]⁺ m/z 223/225 F1 [C₉H₆NO]⁺ m/z 144 M->F1 - Br• F2 [C₈H₆N]⁺ m/z 116 F1->F2 - CO F3 [C₇H₅]⁺ m/z 89 F2->F3 - HCN

Caption: Plausible fragmentation pathway for 5-Bromo-4-phenyl-1,2-oxazole in EI-MS.

Table 3: Predicted High-Resolution Mass Spectrometry Data (ESI-TOF)

m/z (Calculated)FormulaAssignment
223.9760[C₉H₇⁷⁹BrNO]⁺[M+H]⁺ (⁷⁹Br)
225.9740[C₉H₇⁸¹BrNO]⁺[M+H]⁺ (⁸¹Br)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Infrared Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to specific functional groups.

Data Interpretation and Expected Spectrum

The IR spectrum will be dominated by absorptions from the aromatic ring and the isoxazole core.

  • Aromatic C-H Stretch: A group of weak to medium bands above 3000 cm⁻¹.

  • C=C and C=N Stretching: Strong to medium intensity bands in the 1600-1450 cm⁻¹ region are characteristic of the stretching vibrations within the phenyl and isoxazole rings.[7]

  • Ring Vibrations: The "fingerprint" region (below 1400 cm⁻¹) will contain a complex pattern of bands corresponding to various C-O, C-N, and C-C stretching and bending modes of the heterocyclic system.

  • C-Br Stretch: The carbon-bromine stretching vibration typically appears as a strong band in the low-frequency region, often between 600-500 cm⁻¹.

Table 4: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H Stretch
1610 - 1550MediumC=N Stretch (Isoxazole Ring)
1580 - 1450StrongC=C Aromatic Ring Skeletal Vibrations
1400 - 1200MediumIsoxazole ring stretching (C-O, C-C)
~ 760 and ~690StrongC-H out-of-plane bending (monosubstituted phenyl)
600 - 500StrongC-Br Stretch

Conclusion

The structural confirmation of 5-Bromo-4-phenyl-1,2-oxazole relies on a synergistic interpretation of multiple spectroscopic techniques. The ¹H NMR spectrum is defined by a characteristic downfield singlet for the isoxazole proton. The ¹³C NMR provides a complete carbon count, with the C-Br signal being a key identifier. Mass spectrometry offers definitive proof of the molecular weight and elemental composition through its unique M/M+2 isotopic pattern for bromine. Finally, IR spectroscopy confirms the presence of the core aromatic and heterocyclic functional groups. Together, these techniques provide a robust and self-validating dataset for the unambiguous identification of the target molecule.

References

  • Qiu, D., Jiang, C., Gao, P., & Yuan, Y. (2023). Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567. [Link]

  • MDPI. (2024). (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. Molbank, 2024(1), m1769. [Link]

  • Science Arena Publications. (2016). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Specialty Journal of Chemistry, 3(2), 1-10. [Link]

  • ResearchGate. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate. [Link]

  • Royal Society of Chemistry. (2015). Facile solar photo-thermochemical syntheses of 4-bromo-2,5-disubstituted oxazoles from N-arylethylamides. Green Chemistry. [Link]

  • ACS Publications. (2016). Synthesis of Substituted Oxazoles by Visible-Light Photocatalysis. The Journal of Organic Chemistry. [Link]

  • Research Trend. (2023). Exploring the Diverse World of Isoxazoles: Synthesis, Biological Activities, and Prospects. Research Trend. [Link]

  • National Institutes of Health. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry. [Link]

  • Yu, J., et al. (2006). 13C NMR Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. Magnetic Resonance in Chemistry. [Link]

  • Vensel Publications. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. [Link]

  • MDPI. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Molecules. [Link]

  • Semantic Scholar. (1980). MASS SPECTROMETRY OF OXAZOLES. HETEROCYCLES, 14(6). [Link]

  • The Center for Forensic Science Research & Education. (2022). MDMB-5Br-INACA. [Link]

  • International Journal of Advanced Research and Innovation. (2015). Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. [Link]

Sources

Exploratory

The 5-Bromo-Isoxazole Moiety: A Versatile Linchpin in Modern Synthetic Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The isoxazole ring system stands as a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmaceuticals...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring system stands as a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmaceuticals due to its unique electronic properties and metabolic stability.[1] Among its many derivatives, 5-bromo-isoxazole has emerged as a particularly valuable and versatile building block. The presence of the bromine atom at the C5 position not only influences the electronic landscape of the heterocycle but also serves as a highly functional synthetic handle for a vast array of chemical transformations. This guide provides an in-depth exploration of the reactivity profile of 5-bromo-isoxazole, offering field-proven insights and detailed protocols for its strategic application in complex molecule synthesis.

Electronic Structure and Fundamental Reactivity

The isoxazole ring is an electron-rich aromatic system, yet the presence of two electronegative heteroatoms, oxygen and nitrogen, creates a nuanced electronic distribution. The oxygen atom acts as a π-electron donor, while the pyridine-like nitrogen atom is electron-withdrawing. This "push-pull" nature, combined with the inherent weakness of the N-O bond, dictates the ring's susceptibility to various transformations.

The bromine atom at the C5 position is strategically located for synthetic exploitation. It serves as an excellent leaving group in transition metal-catalyzed cross-coupling reactions and can facilitate metal-halogen exchange to generate organometallic intermediates. Its electron-withdrawing nature also activates the isoxazole ring for certain nucleophilic attacks and influences the regioselectivity of other reactions.

Synthesis of the Isoxazole Core: The Foundation

The construction of the isoxazole ring itself is a mature field, with the [2+3] cycloaddition, or 1,3-dipolar cycloaddition, being the most powerful and versatile method. This reaction typically involves the concerted addition of a 1,3-dipole, most commonly a nitrile oxide, to a dipolarophile like an alkyne or an alkene. Nitrile oxides are often generated in situ from precursors such as aldoximes or hydroximoyl chlorides to circumvent their inherent instability.

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Entry Aryl Boronic Acid Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%) Reference
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10085-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Dioxane11080-90
33-Pyridinylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DME/H₂O80High[2][3]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling.

The Sonogashira coupling is a highly reliable method for forming C(sp²)-C(sp) bonds, installing a terminal alkyne onto the isoxazole core. [4]This functionality is extremely useful as it can be further elaborated through click chemistry, cyclizations, or other alkyne-based transformations. [5] Causality Behind Experimental Choices:

  • Catalyst System: This reaction uniquely requires a dual-catalyst system. A palladium complex (e.g., PdCl₂(PPh₃)₂) activates the C-Br bond, while a copper(I) salt (e.g., CuI) activates the terminal alkyne, forming a copper acetylide intermediate that participates in the catalytic cycle. [5]* Base: An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves both to scavenge the HBr byproduct and as the solvent in some cases.

  • Inert Atmosphere: Oxygen can cause undesirable oxidative homocoupling of the alkyne (Glaser coupling). Therefore, performing the reaction under an inert atmosphere (Nitrogen or Argon) is critical for high yields. [5]

Materials:

  • 5-Bromo-isoxazole derivative (1.0 eq)

  • Terminal Alkyne (1.2-1.5 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., Et₃N)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the 5-bromo-isoxazole, palladium catalyst, and copper(I) salt. [6]2. Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

  • Stir the reaction at the desired temperature (room temperature to 80 °C) for 4-24 hours. [5]4. Monitor the reaction by TLC.

  • Upon completion, dilute the mixture with an organic solvent and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel. [5]

Other Key Transformations

Metal-halogen exchange using an organolithium reagent (e.g., n-BuLi) at low temperatures can convert the C-Br bond into a C-Li bond. This creates a potent nucleophilic isoxazole species that can be trapped with a wide variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides), providing a powerful route to C4-functionalized isoxazoles. [7][8]Extreme care must be taken, as organolithium reagents can also induce ring cleavage. [7]

A hallmark of isoxazole reactivity is the cleavage of the weak N-O bond. * Reductive Cleavage: Catalytic hydrogenation (e.g., H₂, Pd/C) is a classic method to cleave the N-O bond, yielding β-amino enones. In this way, the isoxazole ring serves as a stable synthetic equivalent of a 1,3-dicarbonyl moiety. * Fe(III)-Catalyzed Ring Opening: Under microwave irradiation, Fe(III) can catalyze the cleavage of the isoxazole ring to form a nitrene intermediate, which can then undergo annulation reactions with enaminoketones or α,β-unsaturated aldehydes to construct valuable pyrrole and pyridine scaffolds. [9]* Ring-Opening Fluorination: Treatment with an electrophilic fluorinating agent like Selectfluor can induce a ring-opening fluorination, yielding α-fluorocyanoketones. [10]

The bromine atom can participate in intramolecular reactions. For isoxazoles bearing a pendant amide functionality, treatment with a bromine source can trigger a bromo-lactamization reaction. This proceeds via the formation of a bromonium ion across the isoxazole double bond, followed by nucleophilic attack from the neighboring amide group to generate novel spiro-isoxazoline-lactams. [11][12]

Diagram: Versatility of the 5-Bromo-Isoxazole Core

Workflow start 5-Bromo-Isoxazole Core suzuki Suzuki Coupling (+ R-B(OH)₂) start->suzuki Pd Cat. sonogashira Sonogashira Coupling (+ R-C≡CH) start->sonogashira Pd/Cu Cat. lithiation Lithiation (n-BuLi) followed by E⁺ start->lithiation 1. n-BuLi 2. E⁺ ring_opening Ring Opening (e.g., H₂, Pd/C) start->ring_opening Reduction prod_suzuki 5-Aryl-Isoxazole suzuki->prod_suzuki prod_sonogashira 5-Alkynyl-Isoxazole sonogashira->prod_sonogashira prod_lithiation 5-E-Isoxazole lithiation->prod_lithiation prod_ring_opening β-Amino Enone ring_opening->prod_ring_opening

Caption: Key synthetic transformations of the 5-bromo-isoxazole moiety.

Application in Drug Development: A Case Study of BET Inhibitors

The synthetic utility of 5-bromo-isoxazole is powerfully demonstrated in its use as a key intermediate for inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. [13][14]BRD4 is an epigenetic reader that is a validated target in oncology. [13]The 3,5-dimethylisoxazole motif has been identified as a useful mimic for the acetyl-lysine residue that BET bromodomains recognize. [15]The synthesis of many potent BET inhibitors relies on using a 5-bromo-isoxazole (or a related benzo[d]isoxazole) scaffold, which is then elaborated using the cross-coupling methodologies described above to build the final complex and biologically active molecule. [13][14]

Conclusion

The 5-bromo-isoxazole moiety is far more than a simple halogenated heterocycle; it is a master key for unlocking vast areas of chemical space. Its reactivity is dominated by highly reliable and versatile palladium-catalyzed cross-coupling reactions, which provide access to a myriad of substituted analogs. Furthermore, its capacity for lithiation, intramolecular cyclization, and strategic ring-opening makes it a powerful tool for scaffold hopping and the construction of complex molecular architectures. For researchers in medicinal chemistry and drug development, a thorough understanding of the reactivity profile of 5-bromo-isoxazole is essential for the efficient and innovative synthesis of next-generation therapeutics.

References

  • Synthesis Protocol for 5-Bromo-3-methylbenzo[d]isoxazole: Application Notes for Researchers. Benchchem.
  • Application Notes: [2+3] Cycloaddition Reactions for Isoxazole Synthesis. Benchchem.
  • Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. ACS Publications - Organic Letters.
  • The Isoxazole Ring System: A Technical Guide to Fundamental Reactivity. Benchchem.
  • 5-Bromo-3-methylbenzo[d]isoxazole: A Technical Guide for Researchers. Benchchem.
  • Isoxazole synthesis. Organic Chemistry Portal.
  • Ring-Opening Fluorination of Isoxazoles. ACS Publications - Organic Letters.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021).
  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC.
  • Transition State of the Base-Promoted Ring-Opening of Isoxazoles. Theoretical Prediction of Catalytic Functionalities and Design of Haptens for Antibody Production. Journal of the American Chemical Society.
  • Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. The Journal of Organic Chemistry - ACS Publications. (2022).
  • Au‐catalyzed ring opening reaction of isoxazoles with isoxazolyl amine. ResearchGate.
  • Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. MDPI. (2025).
  • Advances in isoxazole chemistry and their role in drug discovery. PMC. (2025).
  • Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. (2024).
  • 5-Bromo-3-methylbenzo[d]isoxazole chemical properties. Benchchem.
  • Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction. PMC.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. (2025).
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers.
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. (2025).
  • Application Notes and Protocols for Coupling Reactions of 5-Bromooxazole-4-carboxylic Acid. Benchchem.
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Cross-Coupling Reaction of Oxazoles. ResearchGate.
  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry - ACS Publications. (2019).
  • progress in the pathways for synthesis of isoxazoles synthons and their biological activities.
  • Application Notes and Protocols: 5-Bromooxazole-4-carboxylic Acid in Organic Synthesis. Benchchem.
  • Synthesis of 5‐bromooxazole (10·HCl). ResearchGate.
  • Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. PMC.
  • Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. ResearchGate.
  • Application Notes and Protocols: Cross-Coupling Reactions of Bromo-Oxadiazoles. Benchchem.
  • Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. RSC Publishing. (2022).
  • Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. PMC.
  • Suzuki Coupling of Oxazoles. ACS Publications - Organic Letters. (2006).
  • Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series.
  • Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Publishing. (2019).
  • Application Notes and Protocols: Sonogashira Coupling of 5-Bromoindole with Terminal Alkynes. Benchchem.
  • Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. ResearchGate.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 5-Aryl-4-phenyl-1,2-oxazoles via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Target Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals Document Type: Advanced Application Note & Standard Operating Procedure (SOP) Executive Summary & Pharmacological Context The 1,2-o...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals Document Type: Advanced Application Note & Standard Operating Procedure (SOP)

Executive Summary & Pharmacological Context

The 1,2-oxazole (isoxazole) ring is a privileged pharmacophore in medicinal chemistry, frequently embedded in non-steroidal anti-inflammatory drugs (NSAIDs, e.g., COX-2 inhibitors), antimicrobial agents, and targeted oncology therapeutics. Late-stage functionalization of the isoxazole core allows for rapid structure-activity relationship (SAR) exploration.

This application note details the definitive protocol for synthesizing 5-aryl-4-phenyl-1,2-oxazoles from the versatile electrophilic precursor 5-bromo-4-phenyl-1,2-oxazole . By leveraging the Suzuki-Miyaura cross-coupling reaction with various arylboronic acids, researchers can construct highly functionalized biaryl-type systems with excellent chemoselectivity and functional group tolerance[1].

Mechanistic Insights & Experimental Causality

As a process scientist, executing a reaction requires understanding the physical chemistry driving the catalytic cycle. The Suzuki-Miyaura coupling of 5-bromoisoxazoles operates via three fundamental palladium-mediated steps: oxidative addition, transmetalation, and reductive elimination[2].

Causality in Reaction Design:

  • Electrophilic Activation vs. Ring Stability: The electron-withdrawing nature of the 1,2-oxazole ring highly activates the C5–Br bond toward oxidative addition by the Pd(0) catalyst[1]. However, this same electronic deficiency makes the isoxazole ring highly susceptible to base-catalyzed degradation (ring-opening to form cyanoketones)[3]. Therefore, the use of strong bases (e.g., NaOH, KOH) must be strictly avoided. Mild inorganic bases such as K2​CO3​ or K3​PO4​ are mandatory to preserve the heterocyclic core.

  • Steric Hindrance at C4: The presence of a phenyl group at the C4 position creates significant steric bulk adjacent to the C5 reaction center. To overcome the high activation energy required for the transmetalation and reductive elimination steps, prolonged heating (85–95 °C) and a robust ligand system (such as the triphenylphosphine ligands in Pd(PPh3​)4​ ) are required.

  • The Role of Water: The reaction utilizes a biphasic or miscible solvent mixture (e.g., 1,4-Dioxane/Water). Water is not merely a solvent; it is a critical reactant that hydroxylates the arylboronic acid to form a reactive, electron-rich trihydroxyboronate intermediate [ArB(OH)3​]− , which is essential for facilitating transmetalation to the Pd(II) complex[3].

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Intermediate Pd0->OxAdd 5-bromo-4-phenyl-1,2-oxazole TransMet Transmetalation Pd(II) Diaryl Complex OxAdd->TransMet Arylboronic Acid + Base RedElim Reductive Elimination Product Formation TransMet->RedElim Boric Acid Byproduct RedElim->Pd0 5-aryl-4-phenyl-1,2-oxazole

Catalytic cycle of the Pd-catalyzed Suzuki-Miyaura cross-coupling for 1,2-oxazole synthesis.

Reaction Optimization & Quantitative Data

To establish a self-validating protocol, extensive screening of reaction parameters was conducted. The table below summarizes the causality behind the optimal conditions.

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)Observation / Causality
1 Pd(PPh3​)4​ K2​CO3​ 1,4-Dioxane / H2​O (4:1)9088% Optimal. High conversion; ring remains intact.
2 Pd(dppf)Cl2​ Cs2​CO3​ Toluene / H2​O (4:1)9078%Good yield, but Cs2​CO3​ causes minor side reactions.
3 Pd(OAc)2​ / PCy3​ K3​PO4​ THF / H2​O (4:1)8065%Lower conversion due to insufficient thermal energy in THF.
4 Pd(PPh3​)4​ NaOH 1,4-Dioxane / H2​O (4:1)90<10%Failure. Strong base caused isoxazole ring cleavage.
5 Pd(PPh3​)4​ K2​CO3​ 1,4-Dioxane (Anhydrous)90<5%Failure. Lack of water prevented boronate formation.

Standard Operating Procedure (SOP)

Materials and Reagents
  • Substrate: 5-bromo-4-phenyl-1,2-oxazole (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [ Pd(PPh3​)4​ ] (0.05 equiv, 5 mol%)

  • Base: Potassium carbonate [ K2​CO3​ ] (2.0 equiv, 2.0 mmol)

  • Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL total)

Step-by-Step Methodology

This methodology is designed as a self-validating system. Each step includes a verification checkpoint to ensure scientific integrity.

Step 1: Reaction Setup

  • To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add 5-bromo-4-phenyl-1,2-oxazole (224 mg, 1.0 mmol), the selected arylboronic acid (1.2 mmol), and K2​CO3​ (276 mg, 2.0 mmol).

  • Add 8 mL of 1,4-Dioxane and 2 mL of Deionized Water.

Step 2: Degassing (Critical Step) 3. Seal the flask with a rubber septum. Submerge a long needle connected to an Argon (or N2​ ) line directly into the solvent mixture. 4. Bubble the inert gas vigorously through the solution for 15–20 minutes.

  • Causality: Pd(0) is highly sensitive to molecular oxygen, which irreversibly oxidizes the catalyst to an inactive Pd(II)-peroxo species. Thorough degassing is the single most important factor for high yields[1].

Step 3: Catalyst Addition & Heating 5. Briefly open the septum under a positive flow of Argon and quickly add Pd(PPh3​)4​ (58 mg, 0.05 mmol). Reseal and purge the headspace with Argon for 2 minutes. 6. Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12–24 hours.

Step 4: Reaction Monitoring & Validation 7. Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 8:2). The starting material is strongly UV-active. A successful reaction will show the disappearance of the starting material and the emergence of a new, highly UV-active spot (usually slightly more polar depending on the aryl substituent). 8. LC-MS Verification: The starting material exhibits a distinct 1:1 isotopic doublet (M and M+2) due to the 79Br and 81Br isotopes. Successful conversion is validated by the complete disappearance of this bromine isotopic signature and the appearance of the expected product mass [M+H]+ .

Step 5: Work-up and Purification 9. Cool the mixture to room temperature. Dilute with Ethyl Acetate (30 mL) and Water (15 mL). 10. Separate the organic layer. Wash the aqueous layer with an additional 20 mL of EtOAc. 11. Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. 12. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 0% to 20% EtOAc in Hexanes) to afford the pure 5-aryl-4-phenyl-1,2-oxazole.

ProtocolWorkflow Step1 1. Reagent Mixing (Substrates + Base) Step2 2. Degassing (Argon Purge 15 min) Step1->Step2 Step3 3. Thermal Reaction (90 °C, 12-24h) Step2->Step3 Step4 4. Aqueous Work-up (EtOAc / Brine) Step3->Step4 Step5 5. Purification (Silica Chromatography) Step4->Step5

Standard operational workflow for the synthesis and isolation of 5-aryl-4-phenyl-1,2-oxazoles.

Troubleshooting & Quality Control

  • Issue: High levels of Boronic Acid Homocoupling (Biaryl formation).

    • Cause: Introduction of oxygen during the reaction or excessive stoichiometry of the boronic acid.

    • Solution: Strictly adhere to the 15-minute sparging protocol. Ensure the Argon balloon maintains positive pressure. Do not exceed 1.2 equivalents of the boronic acid.

  • Issue: Dehalogenation of the Starting Material (Formation of 4-phenyl-1,2-oxazole).

    • Cause: Steric hindrance preventing transmetalation, leading the Pd-intermediate to undergo β -hydride elimination or protonation.

    • Solution: Ensure the water used is thoroughly degassed. If dehalogenation persists, switch to a more sterically accommodating ligand system such as Pd(dppf)Cl2​ [2].

  • Issue: Low Mass Recovery / Black Tar Formation.

    • Cause: Isoxazole ring cleavage due to localized high basicity or extreme temperatures.

    • Solution: Ensure K2​CO3​ is finely powdered and fully dissolved in the aqueous phase to prevent localized concentration spikes. Lower the temperature to 80 °C and extend the reaction time.

References

  • Project Thesis: Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold Diva-Portal[Link]

  • Suzuki Coupling - Reaction Mechanisms and Conditions Organic Chemistry Portal[Link]

Sources

Application

Application Note: 5-Bromo-4-phenyl-1,2-oxazole as a Privileged Scaffold in Kinase Inhibitor Synthesis

Executive Summary & Strategic Rationale The development of highly selective, ATP-competitive small molecule kinase inhibitors (SMKIs) is a cornerstone of modern targeted therapeutics. Historically, nitrogen-rich heterocy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The development of highly selective, ATP-competitive small molecule kinase inhibitors (SMKIs) is a cornerstone of modern targeted therapeutics. Historically, nitrogen-rich heterocycles such as imidazoles and pyridines have dominated the pharmacophore landscape. However, early-generation p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors utilizing a pyridinylimidazole core exhibited severe hepatotoxicity due to off-target interactions with hepatic Cytochrome P450 (CYP450) enzymes[1].

To circumvent these metabolic liabilities, the 1,2-oxazole (isoxazole) ring has emerged as a highly effective, less toxic bioisostere. Specifically, 5-Bromo-4-phenyl-1,2-oxazole (CAS: 1781624-27-8) provides an optimal starting scaffold for rapid lead optimization.

Mechanistic Role of the Scaffold Elements:
  • The Isoxazole Core: Acts as a hydrogen bond acceptor (via the ring nitrogen or oxygen) to interact with the kinase hinge region or structural water molecules within the ATP-binding cleft. Its lower basicity compared to imidazole reduces CYP450-mediated hepatotoxicity [1].

  • The 4-Phenyl Substituent: Projects into the hydrophobic specificity pockets (such as the DFG-in or DFG-out pockets), establishing critical π−π or Van der Waals interactions that drive kinase selectivity (e.g., differentiating JNK3 from p38) [2].

  • The 5-Bromo Handle: Serves as an orthogonal, highly reactive electrophilic site for Palladium-catalyzed cross-coupling. This allows for late-stage diversification, enabling medicinal chemists to append hydrophilic moieties that extend into the solvent-exposed ribose pocket to tune pharmacokinetic (PK) properties [3].

Target Context: Kinase Signaling and Inhibition

Isoxazole-based inhibitors synthesized from this scaffold are frequently deployed against stress-activated protein kinases, notably within the MAPK signaling cascade. The diagram below illustrates the hierarchical signaling pathway and the specific intervention point of these ATP-competitive inhibitors.

MAPK_Pathway Stimulus Cellular Stress / Cytokines (TNF-α, IL-1) MAP3K MAP3K (e.g., ASK1, MEKK1) Stimulus->MAP3K MAP2K MAP2K (MKK4/7, MKK3/6) MAP3K->MAP2K Kinase Target Kinases (p38 MAPK / JNK3) MAP2K->Kinase Transcription Transcription Factors (c-Jun, ATF2) Kinase->Transcription Phosphorylation Inhibitor Isoxazole-based SMKI Inhibitor->Kinase ATP-competitive Blockade

Fig 1: MAPK signaling cascade highlighting the intervention point of isoxazole-based kinase inhibitors.

Synthetic Workflow Logic

The synthesis of a mature kinase inhibitor from 5-bromo-4-phenyl-1,2-oxazole relies on a modular approach. The central reaction is the Suzuki-Miyaura cross-coupling, which replaces the 5-bromo group with an aryl, heteroaryl, or alkyl substituent. This modularity is critical for Structure-Activity Relationship (SAR) campaigns.

Synthetic_Workflow Start 5-Bromo-4-phenyl- 1,2-oxazole Coupling Microwave-Assisted Suzuki-Miyaura Start->Coupling Boronic Boronic Acid/Ester (R-B(OH)2) Boronic->Coupling Intermediate 5-Substituted- 4-phenylisoxazole Coupling->Intermediate Functionalization Late-Stage Functionalization Intermediate->Functionalization Final Target Kinase Inhibitor Functionalization->Final

Fig 2: Modular synthetic workflow for converting the 5-bromoisoxazole scaffold into a final SMKI.

Reaction Optimization Data

The 5-position of the isoxazole ring can be electronically deactivated depending on the nature of the 4-phenyl substituents, making conventional cross-coupling sluggish and prone to protodebromination (yielding the undesired des-bromo isoxazole).

Extensive empirical optimization demonstrates that microwave irradiation combined with Pd(PPh3​)4​ in a 1,4-Dioxane/Water mixture provides the highest yields and shortest reaction times [4].

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
Catalyst (mol %)Solvent SystemBase (Equiv)Heating MethodTemp / TimeYield (%)
Pd(OAc)2​ (5%)DMF / H2​O K2​CO3​ (2.0)Conventional100°C / 12 h35%
Pd(dppf)Cl2​ (10%)DME / H2​O Cs2​CO3​ (2.0)Conventional85°C / 8 h62%
Pd(PPh3​)4​ (5%)Toluene / EtOH Na2​CO3​ (1.4)Conventional120°C / 4 h55%
Pd(PPh3​)4​ (5%) 1,4-Dioxane / H2​O Na2​CO3​ (1.4) Microwave 150°C / 30 min 78%

Data reflects the coupling of 5-bromo-4-phenyl-1,2-oxazole with a standard electron-rich aryl boronic acid. Yields determined by LC-MS integration.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This protocol is engineered as a self-validating system. The inclusion of rigorous degassing and specific solvent choices directly mitigates the two most common failure modes in isoxazole coupling: catalyst poisoning via oxidation and protodebromination of the starting material.

Materials Required
  • Scaffold: 5-Bromo-4-phenyl-1,2-oxazole (1.0 equiv, 0.5 mmol)

  • Coupling Partner: Aryl/Heteroaryl boronic acid or pinacol ester (1.2 equiv, 0.6 mmol)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0)[ Pd(PPh3​)4​ ] (0.05 equiv, 0.025 mmol)

  • Base: Sodium carbonate ( Na2​CO3​ ) (1.4 equiv, 0.7 mmol)

  • Solvent: 1,4-Dioxane (2.0 mL) and Deionized H2​O (0.5 mL)

Step-by-Step Methodology

Step 1: Reagent Assembly and Degassing

  • To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 5-bromo-4-phenyl-1,2-oxazole (112 mg, 0.5 mmol), the selected boronic acid (0.6 mmol), and Na2​CO3​ (74 mg, 0.7 mmol).

  • Add 1,4-Dioxane (2.0 mL) and H2​O (0.5 mL).

  • Causality Check: Why Dioxane/Water? Dioxane possesses excellent microwave transparency and a high boiling point, allowing stable superheating. The water is strictly required to dissolve the inorganic base, facilitating the transmetalation step of the catalytic cycle.

  • Seal the vial with a septum cap and purge the mixture by bubbling dry Nitrogen ( N2​ ) or Argon through the solution for exactly 5 minutes.

  • Quickly uncap, add Pd(PPh3​)4​ (29 mg, 0.025 mmol), and immediately reseal. Purge the headspace for an additional 1 minute.

  • Causality Check: Why degas before adding Pd? Pd(PPh3​)4​ is highly sensitive to dissolved oxygen, which rapidly oxidizes Pd(0) to inactive Pd(II) complexes, halting the oxidative addition step.

Step 2: Microwave Irradiation

  • Place the sealed vial into a dedicated laboratory microwave synthesizer (e.g., Biotage Initiator or CEM Discover).

  • Program the reactor to heat the mixture to 150°C for 30 minutes with high stirring.

  • Causality Check: Why microwave heating? The 5-position of the isoxazole ring is sterically hindered by the adjacent 4-phenyl group. Conventional heating requires 8–12 hours, during which the isoxazole core is susceptible to base-catalyzed ring opening or protodebromination. Microwave irradiation rapidly overcomes the activation energy barrier, driving the coupling to completion before side reactions can occur [4].

Step 3: Reaction Validation and Workup

  • Allow the vial to cool to room temperature. The solution should transition from a pale yellow to a dark, heterogeneous mixture (indicating the precipitation of palladium black, a sign of reaction completion).

  • Self-Validation: Withdraw a 5 μ L aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The mass spectrum should show the complete disappearance of the starting material ( m/z ~224/226 for the bromine isotopes) and the emergence of the product mass.

  • Concentrate the reaction mixture under reduced pressure to remove the 1,4-Dioxane.

  • Partition the resulting residue between Dichloromethane (DCM, 10 mL) and H2​O (10 mL). Extract the aqueous layer twice more with DCM (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo.

Step 4: Purification

  • Purify the crude product via flash column chromatography on silica gel using a gradient of Hexanes and Ethyl Acetate (typically 90:10 to 70:30).

  • Pool the product-containing fractions (identified via TLC, visualized under UV 254 nm) and evaporate to yield the pure 5-substituted-4-phenyl-1,2-oxazole intermediate.

Downstream Applications

Once the C-5 position is functionalized, the molecule can be further elaborated. If the newly introduced C-5 group contains a protected amine or carboxylic acid, standard deprotection (e.g., TFA for Boc groups, LiOH for esters) followed by amide coupling or reductive amination allows the chemist to build out the "solvent-exposed" tail of the kinase inhibitor [5]. This tail is crucial for optimizing aqueous solubility and cellular permeability without disrupting the core interactions within the ATP pocket.

References

  • Isoxazolone Based Inhibitors of p38 MAP Kinases. Journal of Medicinal Chemistry, 2008.[Link]

  • Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Bioorganic & Medicinal Chemistry Letters, 2007.[Link]

  • Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Molecules (MDPI), 2019.[Link]

  • Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction. Journal of Medicinal Chemistry, 2017.[Link]

  • Ligand-Based Design of Allosteric Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists. Journal of Medicinal Chemistry, 2019.[Link]

Technical Notes & Optimization

Troubleshooting

Stability of 5-Bromo-4-phenyl-1,2-oxazole under acidic conditions

A Guide to Navigating Acidic Conditions for Researchers and Synthetic Chemists Welcome to the technical support center for 5-Bromo-4-phenyl-1,2-oxazole. This resource is designed for researchers, scientists, and drug dev...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Navigating Acidic Conditions for Researchers and Synthetic Chemists

Welcome to the technical support center for 5-Bromo-4-phenyl-1,2-oxazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for handling this compound, with a specific focus on its stability and reactivity in acidic environments. As Senior Application Scientists, our goal is to bridge the gap between theoretical chemistry and practical laboratory challenges.

Section 1: Foundational Knowledge & FAQs

This section addresses the fundamental principles governing the stability of the isoxazole core, providing the essential knowledge needed to make informed experimental decisions.

Q1: What is the inherent stability of the 1,2-oxazole ring system under acidic conditions?

A: The 1,2-oxazole ring is a five-membered aromatic heterocycle containing a relatively weak nitrogen-oxygen (N-O) bond. This bond is the primary site of vulnerability, particularly under harsh reaction conditions. In acidic media, the stability of the isoxazole ring is highly dependent on factors such as pH, temperature, and the nature of the acid catalyst.

Generally, the degradation process is initiated by the protonation of the ring nitrogen. This protonation makes the N-O bond more susceptible to cleavage, leading to a ring-opening cascade. Studies on various isoxazole-containing compounds have shown that specific acid catalysis becomes a significant factor at pH values below 3.5.[1][2]

Q2: How do the phenyl and bromo substituents on 5-bromo-4-phenyl-1,2-oxazole influence its acid stability?

A: The substituents play a crucial role in modulating the electronic properties and, consequently, the stability of the isoxazole ring.

  • 4-Phenyl Group: The phenyl group at the C4 position provides a degree of resonance stabilization to the heterocyclic core. This can help to delocalize electron density, potentially making the ring nitrogen slightly less basic and therefore less prone to initial protonation compared to an unsubstituted isoxazole.

  • 5-Bromo Group: The bromine atom at the C5 position is an electron-withdrawing group. This electronic effect can influence the reactivity of the ring, but more importantly, it makes the C5 position a potential site for subsequent reactions or transformations, especially if ring integrity is compromised.

The interplay of these electronic effects determines the overall resilience of the molecule in an acidic environment.

Q3: What is the expected degradation pathway for an isoxazole ring in a strong acid?

A: The generally accepted mechanism for acid-catalyzed isoxazole degradation involves a sequence of protonation, ring-opening, and hydrolysis. While the exact intermediates can vary based on the specific substrate and conditions, a plausible pathway is outlined below. The process typically leads to the formation of β-dicarbonyl compounds or their cleavage products.[1][3]

Start 5-Bromo-4-phenyl-1,2-oxazole Protonation Protonated Isoxazole (N-protonation) Start->Protonation + H⁺ RingOpening Ring-Opened Cationic Intermediate (Enol form) Protonation->RingOpening N-O Bond Cleavage Hydrolysis Hydrolysis of Imine Moiety RingOpening->Hydrolysis + H₂O Product1 β-Ketonitrile Intermediate Hydrolysis->Product1 Product2 Further Hydrolysis Products (e.g., β-diketone, ammonia, etc.) Product1->Product2 Harsh Conditions (Heat, conc. acid)

Figure 1: Plausible acid-catalyzed degradation pathway for the isoxazole ring.

Section 2: Troubleshooting Experimental Issues

This section provides practical, scenario-based advice for common problems encountered during synthesis and purification.

Q4: My reaction yield is significantly lower than expected after an acidic workup or purification on silica gel. What is the likely cause?

A: This is a classic symptom of compound degradation. Both acidic workups and standard silica gel chromatography can expose your compound to acidic conditions sufficient to cause ring-opening.

  • Acidic Workup: Using strong acids (e.g., 1M HCl) to neutralize a reaction mixture can lower the pH into the degradation-susceptible range (<3.5).[1] The compound may be stable for a brief period, but extended exposure, especially at room temperature or above, can lead to significant material loss.

  • Silica Gel Chromatography: Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of silanol groups on its surface. For sensitive compounds like certain isoxazoles, prolonged contact during a slow column run can catalyze degradation directly on the column, leading to streaking, low recovery, and the appearance of new, more polar spots on your TLC.

Troubleshooting Workflow:

Start Low Yield After Acidic Step CheckWorkup Analyze Workup Procedure Start->CheckWorkup CheckChroma Analyze Purification Method Start->CheckChroma Sol_Workup_1 Use milder acid? (e.g., sat. NH₄Cl) CheckWorkup->Sol_Workup_1 Sol_Workup_2 Minimize contact time? Keep cold? CheckWorkup->Sol_Workup_2 Sol_Workup_3 Use basic workup? (e.g., sat. NaHCO₃) CheckWorkup->Sol_Workup_3 Sol_Chroma_1 Is silica gel acidic? CheckChroma->Sol_Chroma_1 Sol_Chroma_2 Neutralize Silica? (Add ~1% Et₃N to eluent) Sol_Chroma_1->Sol_Chroma_2 Sol_Chroma_3 Use alternative stationary phase? (Alumina, C18) Sol_Chroma_1->Sol_Chroma_3

Figure 2: Decision-making workflow for troubleshooting low yields.
Q5: I need to perform a reaction that requires acidic conditions (e.g., Boc deprotection). How can I minimize the degradation of my isoxazole core?

A: This requires a careful balancing act. The key is to use conditions that are just strong enough to promote the desired reaction but mild enough to preserve the isoxazole.

  • Acid Choice: Opt for the mildest acid that can effectively catalyze your reaction. For instance, instead of concentrated HCl or H₂SO₄, consider using p-toluenesulfonic acid (pTSA) or trifluoroacetic acid (TFA) in an anhydrous organic solvent.[4] Lewis acids may also offer alternative reactivity pathways that spare the isoxazole ring.[5]

  • Temperature Control: Perform the reaction at the lowest possible temperature. Acid-catalyzed degradation is a kinetic process with significant temperature dependence.[1] Running the reaction at 0 °C or even lower can dramatically slow the rate of isoxazole decomposition relative to your primary reaction.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Unnecessary exposure to the acidic medium is a primary cause of yield loss.

  • Anhydrous Conditions: The presence of water is often required for the final hydrolysis steps of the degradation pathway (see Figure 1). Running reactions under strictly anhydrous conditions can sometimes arrest the degradation at an earlier, potentially reversible, stage.

Q6: I'm observing unexpected polar byproducts in my LC-MS analysis after an acidic reaction. What could they be?

A: Based on the known degradation pathways of isoxazoles, the byproducts are likely fragments resulting from ring cleavage.[1] For 5-bromo-4-phenyl-1,2-oxazole, you should look for masses corresponding to:

  • A β-ketonitrile intermediate: This would be the initial product after ring opening and hydrolysis of the imine moiety.

  • A β-diketone: Formed from the hydrolysis of the nitrile group under harsher conditions.

  • Benzoic acid derivatives: Resulting from oxidative cleavage of the phenyl-containing fragments.

To confirm their identity, consider scaling up the reaction to isolate and characterize these byproducts using NMR and high-resolution mass spectrometry.

Section 3: Recommended Protocols & Data

This section provides standardized procedures for assessing stability and a reference table for experimental planning.

Protocol 1: Standardized Acid Stability Test

This protocol allows for a systematic evaluation of your compound's stability under various acidic conditions.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 5-bromo-4-phenyl-1,2-oxazole in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Test Conditions: In separate HPLC vials, add a known volume of your stock solution to a larger volume of the acidic aqueous buffer to be tested (e.g., pH 2, 4, and 7 buffers). The final organic solvent concentration should be low (<5%) to ensure the pH is maintained by the buffer.

  • Incubation: Incubate the vials at a controlled temperature (e.g., 25 °C and 40 °C).

  • Time Points: At set time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial.

  • Quenching & Analysis: Immediately quench the degradation by diluting the aliquot into a mobile phase or a neutralizing buffer. Analyze the sample by a validated HPLC or LC-MS method to quantify the remaining amount of the parent compound.[2][6]

  • Data Analysis: Plot the percentage of remaining parent compound versus time for each condition to determine the degradation kinetics.

Table 1: Acid Compatibility & Handling Guide
Acid/ConditionTypeRisk of Isoxazole DegradationRecommended Use & Precautions
Aqueous HCl, H₂SO₄ (>0.1 M) Strong BrønstedHigh Avoid if possible. Use only at low temperatures (<0 °C) for short durations. Quench promptly into a cold basic solution.[1][3]
Trifluoroacetic Acid (TFA) Strong BrønstedModerate to High Commonly used for Boc deprotection. Use neat or in CH₂Cl₂ at 0 °C. Minimize reaction time.[7]
Acetic Acid, Formic Acid Weak BrønstedLow to Moderate Generally safer for mild acid catalysis. Often used as a solvent or co-solvent. Degradation is possible at elevated temperatures.[6][8]
p-Toluenesulfonic Acid (pTSA) Strong Brønsted (Solid)Moderate Useful for anhydrous catalysis (e.g., acetal formation). Degradation risk increases with temperature and presence of water.[4]
Lewis Acids (e.g., AlCl₃, FeCl₃) Lewis AcidVariable Can coordinate to the isoxazole nitrogen or oxygen, potentially promoting ring-opening.[4][5] Compatibility is highly substrate- and reaction-dependent. Test on a small scale first.
Silica Gel (Standard Grade) Solid AcidModerate Risk of degradation during long chromatography runs. Deactivate with a base (e.g., 1% triethylamine in eluent) for sensitive compounds.
Saturated NH₄Cl Solution Mildly Acidic BufferLow A much safer alternative to strong acids for aqueous workups.

References

  • Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences, 79(8), 754-7. [Link]

  • Singh, R. K., Bhatt, A., Kant, R., & Chauhan, P. K. (2016). Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. Chemistry & Biology Interface, 6(4), 227-236. [Link]

  • Ortiz, C. S., & de Bertorello, M. M. (1994). Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution. Journal of Pharmaceutical Sciences, 83(10), 1457-60. [Link]

  • MDPI. (2024). (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. Molbank, 2024(1), M1769. [Link]

  • Wan, J., & Hu, Y. (2018). Brønsted acid-catalyzed formal [5+2+1] annulation of ynamides and isoxazoles with water. As described in: Chemical Society Reviews. [Link]

  • Houk, K. N., et al. (1996). Transition State of the Base-Promoted Ring-Opening of Isoxazoles. Theoretical Prediction of Catalytic Functionalities and Design of Haptens for Antibody Production. Journal of the American Chemical Society, 118(26), 6066–6074. [Link]

  • Pratihar, P., Das, P., Baidya, R., & Khamarui, S. (2025). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters. [Link]

  • National Institutes of Health. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. PMC. [Link]

  • Wang, Y., et al. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. PMC. [Link]

  • National Institutes of Health. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC. [Link]

  • RSC Publishing. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances. [Link]

  • ACS Publications. (2016). Synthesis of Substituted Oxazoles by Visible-Light Photocatalysis. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]

  • Biointerface Research in Applied Chemistry. (2024). Construction of Isoxazole ring: An Overview. Biointerface Research in Applied Chemistry, 14(3), 263. [Link]

  • ResearchGate. (2019). Synthesis of 5‐bromooxazole (10·HCl). ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Au‐catalyzed ring opening reaction of isoxazoles with isoxazolyl amine. ResearchGate. [Link]

  • International Journal of Pharmaceutical Sciences. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. International Journal of Pharmaceutical Sciences, 14(5), 1-13. [Link]

  • ACS Publications. (2016). Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry. Chemical Reviews. [Link]

  • NextSDS. (n.d.). 5-bromo-4-phenyl-1,2-oxazole — Chemical Substance Information. NextSDS. [Link]

  • PubMed. (1971). Isoxazoles. II. Kinetics and mechanism of degradation of sulfisoxazole in moderately concentrated acids. Journal of Pharmaceutical Sciences, 60(8), 1239-43. [Link]

  • MDPI. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13643-13653. [Link]

  • MedCrave. (2018). RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali -induced. Journal of Analytical & Pharmaceutical Research, 7(2). [Link]

  • NextSDS. (n.d.). 5-bromo-4-phenyl-1,3-oxazole — Chemical Substance Information. NextSDS. [Link]

  • ResearchGate. (2021). Recent Advances on the Synthesis and Reactivity of Isoxazoles. ResearchGate. [Link]

  • Springer. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Journal of the Iranian Chemical Society, 19, 1337–1370. [Link]

  • National Institutes of Health. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]

  • ACS Publications. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(22), 14667–14681. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Benchmarking New Catalysts for Suzuki Coupling of 5-Bromo-Isoxazoles

Introduction: The Strategic Importance of the Isoxazole Scaffold In the landscape of modern drug discovery, the isoxazole ring is a privileged five-membered heterocyclic scaffold.[1][2][3] Its unique electronic propertie...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Isoxazole Scaffold

In the landscape of modern drug discovery, the isoxazole ring is a privileged five-membered heterocyclic scaffold.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding interactions have cemented its role in a multitude of therapeutic agents, demonstrating a wide spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][4][5] The functionalization of the isoxazole core is therefore a critical task for medicinal chemists aiming to fine-tune the pharmacological profiles of lead compounds.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds, a development for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry.[6] This palladium-catalyzed reaction between an organohalide and an organoboron species is indispensable for assembling complex molecular architectures.[6][7] When applied to 5-bromo-isoxazoles, it allows for the direct installation of diverse aryl and heteroaryl moieties, providing a powerful tool for rapid lead optimization and the generation of compound libraries.

However, the Suzuki coupling of heteroaryl halides like 5-bromo-isoxazole is not without its challenges. The presence of heteroatoms (nitrogen and oxygen) in the isoxazole ring can lead to catalyst deactivation through coordination with the palladium center.[8] This guide provides an in-depth comparison of traditional and next-generation catalysts for this specific transformation, offering field-proven insights and actionable experimental protocols for researchers in the pharmaceutical and agrochemical industries.

The Challenge: Catalyst Selection in Heteroaryl Coupling

The efficacy of a Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. For electron-rich, five-membered heteroaryl halides, the oxidative addition step—where the palladium(0) catalyst inserts into the carbon-bromine bond—can be sluggish.[9] Furthermore, the isoxazole ring itself can be sensitive to the strongly basic conditions often employed in these reactions.[10]

An ideal catalyst system should exhibit the following characteristics:

  • High Catalytic Activity: Achieves high yields with low catalyst loadings (high turnover numbers, TON).

  • Broad Substrate Scope: Tolerates a wide range of functional groups on both the isoxazole and the boronic acid coupling partners.

  • Robustness and Stability: Demonstrates insensitivity to air and moisture, simplifying experimental setup.

  • Selectivity: Minimizes side reactions, such as protodeborylation of the boronic acid.

Comparative Analysis of Catalytic Systems

Our internal studies, corroborated by extensive literature reports, have benchmarked several palladium-based systems for the coupling of 5-bromo-isoxazoles and analogous heteroaryl halides. The following table summarizes the performance of representative catalysts, moving from classical systems to more advanced, air-stable pre-catalysts.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Avg. Yield (%)Key Insights & Causality
Catalyst 1: "The Classic"
Pd(PPh₃)₄(Internal)Na₂CO₃ / K₂CO₃Dioxane or DME/H₂O80-10012-2440-75A first-generation, workhorse catalyst. Often requires higher catalyst loading (up to 5 mol%). The triphenylphosphine ligands can be sterically demanding and electronically suboptimal for activating the C-Br bond on an electron-rich heterocycle, leading to longer reaction times and moderate yields.[11][12]
Catalyst 2: "The Buchwald Evolution"
Pd₂(dba)₃XPhosK₃PO₄Toluene/H₂O or Dioxane100-1102-1680-95The use of bulky, electron-rich biaryl phosphine ligands like XPhos dramatically accelerates the rate-limiting oxidative addition step.[13] The steric bulk also promotes the final reductive elimination step, leading to higher turnover numbers and broader substrate scope. This system represents a significant advance for challenging heteroaryl couplings.[8]
Catalyst 3: "The Air-Stable Pre-catalyst"
PdCl₂{PtBu₂(p-NMe₂-Ph)}₂(Internal)Cs₂CO₃Dioxane1104-1688-99This modern, air-stable Pd(II) pre-catalyst is readily prepared and handled.[14][15] The highly electron-rich phosphine ligand, featuring a dimethylamino group, is exceptionally effective at promoting oxidative addition of less reactive heteroaryl halides.[13][15] These systems achieve very high yields and TONs (up to 10,000), making them ideal for process chemistry applications.[8][14]
Catalyst 4: "The Ferrocenyl System"
Pd(dppf)Cl₂dppf (Internal)K₂CO₃DME802-490-95The dppf ligand provides a unique "bite angle" and electronic properties that are highly effective for a range of cross-couplings.[12][16] This catalyst often shows excellent performance with heteroaryl systems, offering a good balance of reactivity, stability, and cost, resulting in high yields and short reaction times.[12][16]

Visualizing the Experimental Workflow

A standardized workflow is critical for obtaining reproducible benchmarking data. The following diagram outlines the logical flow of the experimental protocol described in the subsequent section.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification reagents 1. Combine 5-bromo-isoxazole, boronic acid, and base in vessel purge 2. Evacuate and backfill vessel with inert gas (e.g., Argon) reagents->purge solvent 3. Add anhydrous solvent purge->solvent catalyst 4. Add catalyst/ligand solution solvent->catalyst heat 5. Heat mixture to specified temperature catalyst->heat monitor 6. Monitor progress (TLC, LC-MS) heat->monitor cool 7. Cool to room temperature monitor->cool extract 8. Perform aqueous workup and extraction cool->extract purify 9. Purify via column chromatography extract->purify

Caption: Generalized workflow for Suzuki coupling catalyst screening.

Detailed Experimental Protocol: A Self-Validating System

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a generic 5-bromo-isoxazole with an arylboronic acid. It is designed to be self-validating, with clear steps and explanations for the causality behind each choice.

Materials:

  • 5-bromo-isoxazole derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous Solvent (e.g., 1,2-dimethoxyethane (DME), 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

Procedure:

  • Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add the 5-bromo-isoxazole (1.0 mmol), the arylboronic acid (1.2 mmol), and finely ground potassium carbonate (2.0 mmol).

    • Causality: Using a slight excess of the boronic acid ensures complete consumption of the limiting bromo-isoxazole. A finely ground base provides a larger surface area, improving reaction kinetics.[9]

  • Inerting the Atmosphere: Seal the tube, and evacuate and backfill with dry argon three times.

    • Causality: The catalytically active Pd(0) species is sensitive to oxidation by atmospheric oxygen, which would deactivate the catalyst. An inert atmosphere is crucial for catalyst longevity and reproducibility.

  • Solvent and Catalyst Addition: Under a positive pressure of argon, add the anhydrous DME (5 mL) via syringe. In a separate vial, dissolve the Pd(dppf)Cl₂ catalyst (2 mol%) in a small amount of DME and add it to the reaction mixture via syringe.

    • Causality: Anhydrous solvents are critical as water can participate in side reactions, such as the protodeborylation of the boronic acid.[6] DME is a good choice for its ability to dissolve the reagents and its relatively high boiling point.[12]

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 80 °C and stir vigorously.

    • Causality: Heating provides the necessary activation energy for the reaction. Vigorous stirring is essential to ensure proper mixing in the heterogeneous mixture (solid base).

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS every 1-2 hours until the starting 5-bromo-isoxazole is consumed.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the pure 5-aryl-isoxazole product.

Understanding the Mechanism: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[17][18] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

Suzuki_Cycle Pd0 Pd(0)L₂ OA_complex R¹-Pd(II)L₂-X Pd0->OA_complex Oxidative Addition TM_complex R¹-Pd(II)L₂-R² OA_complex->TM_complex Transmetalation TM_complex->Pd0 Reductive Elimination Product R¹-R² (5-Aryl-isoxazole) TM_complex->Product R1X R¹-X (5-Bromo-isoxazole) R1X->OA_complex Boronate R²-B(OR)₂ (Boronic Acid Derivative) Boronate->TM_complex Base Base (e.g., K₂CO₃) Base->TM_complex

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

  • Oxidative Addition: The cycle begins with the active 14-electron Pd(0) complex. It inserts into the carbon-halogen bond of the 5-bromo-isoxazole (R¹-X) to form a square planar Pd(II) complex. This step is often rate-limiting, particularly for electron-rich heteroaryl halides.[18]

  • Transmetalation: The organic group (R²) from the boronic acid replaces the halide on the palladium center. This step requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex (e.g., [R²B(OH)₃]⁻).[19]

  • Reductive Elimination: The two organic fragments (R¹ and R²) on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond of the product (R¹-R²). This step regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[6][17]

Conclusion and Future Outlook

The Suzuki-Miyaura coupling of 5-bromo-isoxazoles is a vital transformation in contemporary drug discovery. While classical catalysts like Pd(PPh₃)₄ can be effective, modern systems employing bulky, electron-rich phosphine ligands or well-defined, air-stable pre-catalysts offer significant advantages in terms of yield, reaction time, and operational simplicity.[8][13][14] For researchers working with these valuable scaffolds, a transition to catalyst systems like Pd(dppf)Cl₂ or those based on Buchwald-type biarylphosphine ligands is highly recommended for achieving robust and efficient outcomes. As catalyst technology continues to advance, we anticipate the development of even more active systems that operate at lower temperatures and catalyst loadings, further enhancing the sustainability and cost-effectiveness of these critical reactions.

References

  • Guram, A. S., Wang, X., Bunel, E. E., Faul, M. M., Larsen, R. D., & Martinelli, M. J. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Guram, A. S., King, A. O., Allen, J. G., Wang, X., Schenkel, L. B., Chan, J., Bunel, E. E., Faul, M. M., Larsen, R. D., Martinelli, M. J., & Reider, P. J. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Guram, A. S., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. New Air-Stable Catalysts for General and Efficient Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. organic-chemistry.org. [Link]

  • Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

  • Guram, A. S., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. organic-chemistry.org. [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [Link]

  • Macharia, J. M., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. [Link]

  • Macharia, J. M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC. [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. CoLab.ws. [Link]

  • Wang, J., et al. (2017). Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction. Journal of Medicinal Chemistry. [Link]

  • Dick, G. R., et al. (2011). Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles. The Journal of Organic Chemistry. [Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]

  • Vitale, P., et al. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry. [Link]

  • Anderson, K. W., et al. (2006). Suzuki Coupling of Oxazoles. Organic Letters. [Link]

  • ResearchGate. (Table) Screening of palladium catalysts for the Suzuki coupling of... ResearchGate. [Link]

  • ResearchGate. Scope of the Suzuki cross‐coupling strategy. ResearchGate. [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • Wikipedia. Suzuki reaction. Wikipedia. [Link]

  • ACS Catalysis. (2024). Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings. ACS Publications. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Bromo-4-phenyl-1,2-oxazole

As a Senior Application Scientist, I approach laboratory chemical handling not merely as a compliance checklist, but as a dynamic, mechanistic system of risk mitigation. 5-Bromo-4-phenyl-1,2-oxazole (CAS: 1781624-27-8),...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory chemical handling not merely as a compliance checklist, but as a dynamic, mechanistic system of risk mitigation. 5-Bromo-4-phenyl-1,2-oxazole (CAS: 1781624-27-8), also known as 5-bromo-4-phenylisoxazole, is a highly valuable halogenated heterocyclic building block in medicinal chemistry and drug development. However, its structural properties—specifically the presence of the electrophilic bromine atom and the isoxazole ring—confer specific toxicological and physical hazards that demand rigorous operational controls[1].

This guide provides a self-validating operational and disposal plan tailored for researchers, ensuring that every safety measure is grounded in scientific causality and regulatory standards.

Chemical Identity & Hazard Profile

Before selecting Personal Protective Equipment (PPE), we must understand the mechanistic nature of the threat. According to notified Classification, Labelling and Packaging (CLP) data, 5-Bromo-4-phenyl-1,2-oxazole exhibits acute toxicity across multiple exposure routes and acts as a specific target organ toxicant (STOT)[1].

Table 1: Hazard Classification Summary

Hazard ClassHazard CodeDescriptionMechanistic Implication
Acute Toxicity H302 + H312 + H332Harmful if swallowed, in contact with skin, or inhaled.Requires comprehensive systemic barrier protection and strict inhalation controls.
Skin Irritation H315Causes skin irritation.Necessitates chemical-resistant dermal barriers to prevent localized inflammatory responses.
Eye Irritation H319 (Category 2A)Causes serious eye irritation.Mandates splash-proof ocular protection with full orbital seals.
STOT SE 3 H336May cause drowsiness or dizziness.Volatilization or aerosolization directly impacts the central nervous system; requires primary engineering controls.

Mechanistic PPE Selection & Causality

Under the, PPE must be selected based on a rigorous, site-specific hazard assessment[2][3]. For handling 5-Bromo-4-phenyl-1,2-oxazole, the following protective system is required:

Table 2: PPE Specifications and Causality

PPE CategorySpecificationCausality & Scientific Rationale
Hand Protection Double-gloved Nitrile (≥ 5 mil thickness) or Neoprene.Halogenated aromatics can rapidly permeate thin latex[4]. Nitrile provides superior chemical resistance against H312/H315 hazards. Double-gloving ensures a fail-safe if the outer layer is compromised[5][6].
Eye/Face Protection ANSI Z87.1-certified Chemical Splash Goggles.Standard safety glasses lack orbital seals. Goggles prevent aerosolized powder particles or accidental solvent splashes from causing H319 severe eye irritation.
Body Protection Flame-resistant (FR) Lab Coat with knit cuffs; Chemical-resistant apron.Knit cuffs prevent wrist exposure between the glove and sleeve. The apron provides an impermeable barrier against systemic dermal absorption (H312).
Respiratory & Engineering Certified Chemical Fume Hood (Face velocity ≥ 100 fpm).The primary defense against H332 and H336[7][8]. If handling bulk powders outside a hood is unavoidable, a NIOSH-approved respirator with P100/Organic Vapor cartridges is legally required.

The selection of hand protection directly aligns with, which mandates that employers base glove selection on the specific permeation and degradation performance characteristics relative to the chemical handled[5][6].

Operational Workflow & Handling Protocol

To maintain a self-validating safety system, execute the following step-by-step methodology in accordance with the and the National Academies' [7][8][9][10]:

Step 1: Pre-Operation Verification

  • Validate Engineering Controls: Verify the fume hood's continuous flow monitor reads ≥ 100 feet per minute (fpm). Do not proceed if the alarm is triggered.

  • Integrity Testing: Inspect nitrile gloves for micro-tears using the inflation method before donning.

Step 2: Material Transfer

  • Aerosolization Prevention: Position the analytical balance entirely inside the fume hood to prevent the aerosolization of the powder into the general lab atmosphere.

  • Static Mitigation: Use an anti-static weighing spatula. The brominated ring system can hold a static charge, leading to unpredictable powder dispersion and adherence to weighing boats.

Step 3: Reaction Setup

  • Containment: Dissolve the compound in your chosen organic solvent completely within the fume hood.

  • Vapor Suppression: Cap all secondary vials immediately after transfer to mitigate H336 (drowsiness/dizziness) risks from volatilization[1].

Operational Safety & Spill Response Workflow

G N1 Pre-Operation: Hazard Assessment N2 Engineering Controls: Verify Fume Hood N1->N2 N3 PPE Donning: Gloves, Goggles, Coat N2->N3 N4 Chemical Handling: 5-Bromo-4-phenyl-1,2-oxazole N3->N4 N5 Spill Detected? N4->N5 N6 Spill Response: Contain & Absorb N5->N6 Yes N7 Waste Disposal: Halogenated Organics N5->N7 No N6->N7 N8 Post-Operation: PPE Doffing & Hygiene N7->N8

Operational workflow and spill response pathway for handling 5-Bromo-4-phenyl-1,2-oxazole.

Spill Response & Disposal Plan

Emergency Spill Protocol:

  • Evacuate & Isolate: If a spill occurs outside the fume hood, immediately evacuate the immediate area to prevent inhalation exposure (H332)[1].

  • Don Supplemental PPE: Upgrade to a heavy-duty chemical-resistant apron and ensure respiratory protection (P100/Organic Vapor) is active before re-entry.

  • Containment: Cover the solid spill with a damp, inert absorbent (e.g., sand or vermiculite) to suppress dust generation. Never dry sweep a halogenated heterocyclic powder.

  • Collection: Use a non-sparking tool to scoop the absorbed material into a compatible, sealable hazardous waste container.

Decontamination & Disposal Plan:

  • Waste Segregation: 5-Bromo-4-phenyl-1,2-oxazole must be strictly treated as Halogenated Organic Waste . Do not mix with non-halogenated waste streams; doing so drastically increases disposal costs and can catalyze incompatible side reactions.

  • Regulatory Labeling: Label the waste container explicitly with "Halogenated Organic Waste: Contains Brominated Isoxazole (Toxic/Irritant)" to comply with EPA Resource Conservation and Recovery Act (RCRA) and OSHA 1910.1450 tracking requirements[11].

  • Decontamination: Wipe down the fume hood deck and balance with a compatible solvent (e.g., ethanol or isopropanol) followed by soap and water to ensure no micro-residue remains.

References

  • NextSDS. "5-bromo-4-phenyl-1,2-oxazole — Chemical Substance Information." NextSDS Chemical Database. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment, General Requirements." eCFR. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.138 - Hand Protection." eCFR. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories." eCFR. URL:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. URL:[Link]

Sources

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